molecular formula C26H25NO4 B8233216 Fmoc-N-Methyl-L-Phe(3-Me)-OH

Fmoc-N-Methyl-L-Phe(3-Me)-OH

Cat. No.: B8233216
M. Wt: 415.5 g/mol
InChI Key: ZUGUMODHJCZLQN-DEOSSOPVSA-N
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Description

Fmoc-N-Methyl-L-Phe(3-Me)-OH is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Methyl-L-Phe(3-Me)-OH typically involves multiple steps. One common method includes the following steps:

    Fmoc Protection: The amino group of the starting material is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with 3-methylphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Methyl-L-Phe(3-Me)-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Fmoc-N-Methyl-L-Phe(3-Me)-OH has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Fmoc-N-Methyl-L-Phe(3-Me)-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets include amino acids and peptides, and the pathways involve nucleophilic substitution and deprotection reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-N-Methyl-L-Phe(3-Me)-OH is unique due to its specific structure and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. Unlike other similar compounds, it provides a balance of stability and reactivity, making it an essential tool in organic synthesis.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-8-7-9-18(14-17)15-24(25(28)29)27(2)26(30)31-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGUMODHJCZLQN-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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